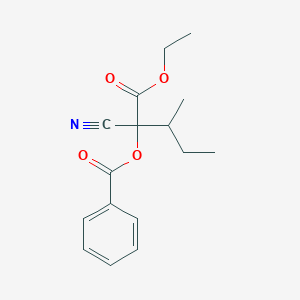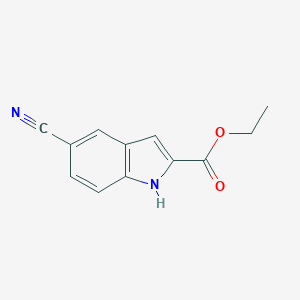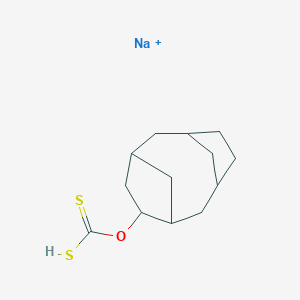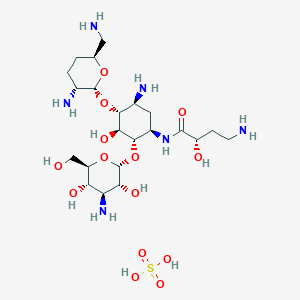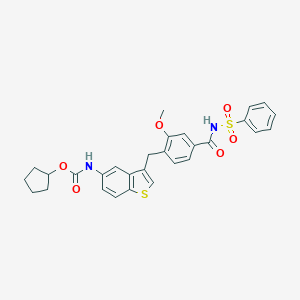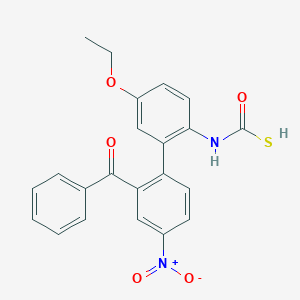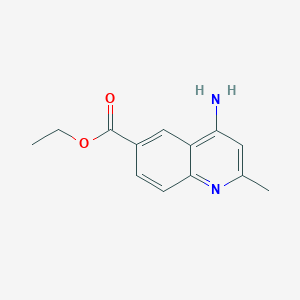
Ethyl 4-amino-2-methylquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2-methylquinoline-6-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar quinoline derivatives has been reported in the literature . A two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from commercially available 2-aminobenzoic acids . In the first step, the anthranilic acids are smoothly converted to isatoic anhydrides using solid triphosgene in THF .
Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) .
Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-amino-2-methylquinoline-6-carboxylate is 230.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 230.105527694 g/mol . The topological polar surface area is 65.2 Ų .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ethyl 4-amino-2-methylquinoline-6-carboxylate, as a quinoline derivative, has been found to have potential antimicrobial activity . A series of novel α-aminophosphonates derivatives that incorporated quinoline were designed and synthesized, and their in vitro antimicrobial activity was screened. The results showed that most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria .
Antifungal Activity
In addition to its antimicrobial properties, this compound also exhibits antifungal properties . Some of the synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .
Drug Discovery
Quinoline, the core structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Alzheimer’s Disease Treatment
Quinoline derivatives have been studied as potential multifunctional agents for Alzheimer’s disease treatment . New hybrids of 4-amino-2, 3-polymethylene-quinoline and p-tolylsulfonamide have been investigated as dual inhibitors of acetyl-and butyrylcholinesterase .
Photocatalytic Conversion
Quinoline derivatives have been used in photocatalytic conversions . For example, the photocatalytic conversion of nitrobenzene to 2-methylquinoline derivative was demonstrated using TiO2 as a photocatalyst .
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound and is used in various synthesis protocols .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-amino-2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTZCHZLPFDMPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586472 |
Source


|
| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-methylquinoline-6-carboxylate | |
CAS RN |
100795-25-3 |
Source


|
| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
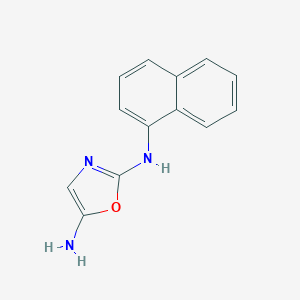


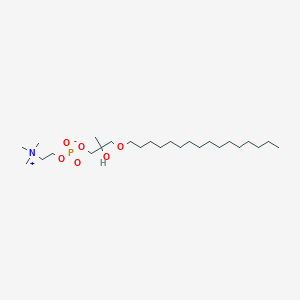
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
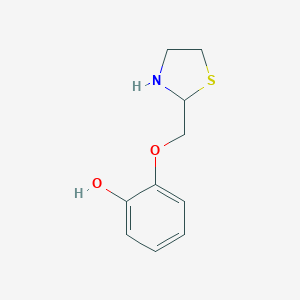
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
